5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
It’s known that aminopyrazoles can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Aminopyrazoles are known to interact with various targets important for bacterial and virus infections .
Result of Action
It’s known that aminopyrazoles have shown promising results in anticancer/anti-inflammatory compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxamide groups . The reaction is usually carried out in the presence of a catalyst such as sodium ascorbate, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly as anticancer and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as UV stabilizers and cosmetic colorings
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
- 4-amino-1-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
- 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
5-amino-1-(2-nitrophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c11-9-6(10(12)16)5-13-14(9)7-3-1-2-4-8(7)15(17)18/h1-5H,11H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBTVHPOBBMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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